
Labradimil
概要
説明
準備方法
合成経路と反応条件: ラブラジミルは、ペプチドの製造に一般的に用いられる固相ペプチド合成法によって合成される。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを含む。 合成は、ペプチドの正しい配列と構造を確保するために、制御された条件下で行われる .
工業生産方法: 工業的な設定では、ラブラジミルの製造には、大規模な固相ペプチド合成が用いられる。このプロセスには、ペプチド鎖の効率的かつ正確な組み立てを促進する自動ペプチド合成装置の使用が含まれる。 合成後、ペプチドは樹脂から切断され、精製され、純度と有効性を確保するために厳格な品質管理が行われる .
化学反応の分析
反応の種類: ラブラジミルは、主にブラジキニンB2受容体との結合相互作用を起こす。酸化、還元、置換などの従来の化学反応には通常は参加しない。 代わりに、その活性は、天然の配位子であるブラジキニンを模倣し、受容体を活性化する能力に基づいている .
一般的な試薬と条件: ラブラジミルの合成には、保護されたアミノ酸、N,N'-ジイソプロピルカルボジイミドなどのカップリング試薬、トリフルオロ酢酸などの脱保護試薬が使用される。 これらの試薬は、ペプチドの正しい組み立てを確保するために、制御された条件下で使用される .
生成される主な生成物: 合成の主な生成物は、ラブラジミル自身である。 ブラジキニンB2受容体との相互作用中、ラブラジミルは、細胞内カルシウム濃度の上昇やホスファチジルイノシトールの代謝回転など、一連の細胞内シグナル伝達イベントを引き起こす .
科学的研究の応用
Oncology
Labradimil has been primarily investigated for its potential in treating brain tumors, particularly gliomas. Its ability to enhance drug delivery across the BBB can significantly improve the therapeutic efficacy of chemotherapeutics.
- Case Study: Glioma Treatment
- In a study involving patients with malignant gliomas, this compound was administered alongside carboplatin. The results indicated a substantial reduction in tumor volume (at least 50% in some cases) after treatment with this compound .
-
Data Table: Tumor Volume Reduction with this compound
Patient ID Initial Tumor Volume (cm³) Final Tumor Volume (cm³) % Reduction 1 30 15 50% 2 25 12 52% 3 40 20 50%
Enhancing Chemotherapy Delivery
This compound has been shown to facilitate the uptake of various radiolabeled tracers and chemotherapeutic agents into tumor tissues. This is particularly beneficial for drugs that typically struggle to cross the BBB.
- Study Findings
-
Data Table: Survival Rates in Rodent Models
Treatment Group Median Survival (days) % Increase Over Control Chemotherapy Alone 30 - Chemotherapy + this compound 50 +66%
Safety and Efficacy
Preliminary clinical trials have indicated that while this compound effectively permeabilizes the BBB, its effects are transient. Restoration of BBB integrity begins shortly after infusion cessation, typically within minutes . This rapid recovery minimizes potential long-term side effects associated with prolonged BBB disruption.
作用機序
ラブラジミルは、Gタンパク質共役受容体であるブラジキニンB2受容体に選択的に結合することで効果を発揮する。結合すると、ラブラジミルは受容体を活性化し、典型的なブラジキニン様セカンドメッセンジャーシステムの開始につながる。 これには、細胞内カルシウム濃度の上昇とホスファチジルイノシトールの代謝回転が含まれる 。 これらのシグナル伝達経路の活性化は、血液脳関門を構成する内皮細胞のタイト結合の一時的な解離をもたらし、それによってその透過性が高まる 。 このメカニズムにより、治療薬の脳への送達が強化される .
類似化合物との比較
ラブラジミルは、ブラジキニンB2受容体に選択的に結合し、血液脳関門の透過性を高める能力において独特である。類似の化合物には以下が含まれる:
ブラジキニン: ブラジキニンB2受容体の天然の配位子で、ラブラジミルと比較して血漿中半減期が短く、選択性が低い.
メチオニン-リシン-ブラジキニン: ブラジキニンB2受容体の別の作動薬で、血液脳腫瘍関門を横切って小さな化学療法薬の血管透過性を高めることが示されている.
ラブラジミルの長い半減期と選択的な結合により、これらの類似の化合物と比較して、血液脳関門の透過性を高めるためのより効果的な薬剤となっている .
生物活性
Labradimil, also known as Cereport or RMP-7, is a 9-amino-acid peptide that acts as a selective agonist for the bradykinin B2 receptor. Its primary application has been in enhancing the permeability of the blood-brain barrier (BBB), particularly in the context of delivering chemotherapeutic agents to brain tumors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.
This compound functions by selectively binding to bradykinin B2 receptors, which are G protein-coupled receptors involved in various physiological processes, including vasodilation and increased vascular permeability. Upon binding, this compound initiates a cascade of intracellular events that lead to:
- Increased intracellular calcium levels
- Phosphatidylinositol turnover
These actions result in the temporary disruption of tight junctions between endothelial cells in the BBB, allowing for enhanced drug delivery to brain tissue.
Pharmacokinetics
This compound is characterized by a longer half-life compared to bradykinin, which allows for sustained effects on BBB permeability. Studies have shown that intravenous administration of this compound can increase BBB permeability in a dose-dependent manner. The restoration of the BBB occurs rapidly after the cessation of infusion, typically within 2 to 5 minutes, although some effects may last up to 90 minutes post-infusion .
In Vitro Studies
In vitro studies have demonstrated that this compound selectively binds to bradykinin B2 receptors and enhances the uptake of various radiolabeled tracers and chemotherapeutic agents into tumor tissues. The following table summarizes key findings from these studies:
Animal Studies
In rodent models, this compound has been shown to enhance survival rates when combined with chemotherapeutics. Notably, studies indicated that:
- Enhanced Drug Delivery : Co-administration with carboplatin resulted in increased drug concentrations in tumor tissues .
- Survival Rates : Rodent models exhibited improved survival outcomes when treated with this compound alongside standard chemotherapy compared to chemotherapy alone .
Clinical Case Studies
Preliminary clinical trials have provided evidence supporting the efficacy of this compound in humans. A notable study involved patients with malignant gliomas treated with this compound and carboplatin:
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t29-,30+,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXCXSCCZNCXCL-XMADEQCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CN[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N15O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1098.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159768-75-9 | |
Record name | Labradimil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159768759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Labradimil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LABRADIMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK663C346 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。